9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, and a methyl group attached to a pyrido-benzodiazepine core.
Preparation Methods
The synthesis of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound has a nitro group instead of a benzoyl group, which may result in different chemical and biological properties.
7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one: The presence of a chloro and trifluoromethyl group in this compound can lead to variations in reactivity and activity.
8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: The dichloro substitution in this compound may affect its chemical stability and biological interactions.
Biological Activity
Chemical Structure and Properties
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound classified within the benzodiazepine family. This compound exhibits a unique fused-ring structure comprising a pyridone moiety linked to a diazepine unit. Its molecular formula is C22H19N3O2 with a molecular weight of approximately 357.405 g/mol. The compound's IUPAC name reflects its structural intricacies, which contribute to its biological activity and pharmacological potential .
Biological Activity
The biological activity of this compound primarily revolves around its interactions with neurotransmitter receptors and enzymes involved in cell signaling pathways. Notably, it has shown potential therapeutic applications in treating anxiety disorders and insomnia by modulating neuronal activity through the enhancement of inhibitory effects on gamma-aminobutyric acid (GABA) receptors in the brain. This interaction leads to calming effects on the nervous system, making it a candidate for further pharmacological exploration .
The compound acts as an agonist at GABA receptors, facilitating increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism underlies its anxiolytic and sedative properties. Additionally, studies have shown that derivatives of this compound can reduce intracellular reactive oxygen species (ROS) and improve mitochondrial function, indicating potential neuroprotective effects against oxidative stress .
Research Findings and Case Studies
Recent studies have highlighted the antioxidant properties of related benzodiazepine derivatives. For instance, a series of 1,5-benzodiazepin-2(3H)-ones demonstrated significant neuroprotective activity against hydrogen peroxide-induced oxidative stress in human neuroblastoma SH-SY5Y cells. These compounds exhibited low cytotoxicity compared to standard antioxidants like curcumin and showed promising results in improving mitochondrial membrane potential and reducing lipid peroxidation levels .
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of acetylpyrimidine intermediates with carboxylic anhydrides under reflux conditions using bases like sodium methoxide in butanol. The optimization of these synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles .
This compound holds potential applications not only in pharmacology but also in fields such as neurobiology and medicinal chemistry due to its diverse biological activities.
Properties
CAS No. |
133626-94-5 |
---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
9-benzoyl-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C22H19N3O2/c1-3-25-19-14-16(20(26)15-8-5-4-6-9-15)11-12-18(19)24(2)22(27)17-10-7-13-23-21(17)25/h4-14H,3H2,1-2H3 |
InChI Key |
VOSMLBUQQZKIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N(C(=O)C4=C1N=CC=C4)C |
Origin of Product |
United States |
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